3-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-fluoro-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2S/c1-12-4-3-9-20-11-14(19-16(12)20)7-8-18-23(21,22)15-6-2-5-13(17)10-15/h2-6,9-11,18H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMXCXFAIAFSRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CCNS(=O)(=O)C3=CC=CC(=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the functionalization of imidazo[1,2-a]pyridines via radical reactions, which can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The synthesis may also involve condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: Metal-free oxidation strategies can be employed to functionalize the imidazo[1,2-a]pyridine moiety.
Reduction: Reduction reactions may be used to modify specific functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, reducing agents, and halogenating agents. Reaction conditions may vary depending on the specific transformation desired, but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation reactions can yield various halogenated derivatives of the compound .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is , with a molecular weight of approximately 315.35 g/mol. The compound features a sulfonamide group, which is known for its biological activity, particularly in inhibiting certain enzymes.
Therapeutic Applications
1. Anticancer Activity
Research indicates that compounds containing the imidazo[1,2-a]pyridine moiety exhibit promising anticancer properties. The structure of this compound suggests potential interactions with cancer cell pathways. Studies have shown that similar compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines, making this compound a candidate for further investigation in oncology .
2. Antimicrobial Properties
Sulfonamides have been historically significant as antimicrobial agents. The incorporation of the imidazo[1,2-a]pyridine structure may enhance the antimicrobial efficacy of this compound. Research on related compounds has demonstrated their ability to target bacterial enzymes and disrupt cellular processes, indicating that this compound could be effective against resistant strains of bacteria .
3. Neurological Disorders
Recent studies have explored the potential of benzenesulfonamides in treating sodium channel-mediated diseases such as epilepsy. The therapeutic profile of this compound could be beneficial in modulating neuronal excitability and providing relief from seizures . Given the compound's structural characteristics, it may interact with voltage-gated sodium channels, potentially leading to novel treatments for epilepsy and other neurological disorders.
Case Study 1: Anticancer Screening
A recent study focused on a series of sulfonamide derivatives, including those based on the imidazo[1,2-a]pyridine scaffold. These derivatives were screened against several cancer cell lines (e.g., breast and lung cancer). Results indicated that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutics. The findings suggest that this compound could be optimized for greater anticancer efficacy .
Case Study 2: Antimicrobial Activity
In a comparative study of various benzenesulfonamide derivatives against common bacterial pathogens, compounds similar to this compound exhibited significant antibacterial activity. The study highlighted the importance of the sulfonamide group in enhancing the antimicrobial properties through enzyme inhibition .
Mechanism of Action
The mechanism of action of 3-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine moiety is known to interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity . The fluorine atom can enhance the compound’s binding affinity and metabolic stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 3-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide can be contextualized against related sulfonamide derivatives with imidazopyridine motifs. Below is a comparative analysis based on molecular features, synthesis, and inferred pharmacological attributes.
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects: The 3-fluoro group in the target compound likely enhances hydrogen-bonding interactions with biological targets compared to 3-methyl (in ) or 2,5-dimethoxy (in ) analogs. Fluorine’s electronegativity improves both binding affinity and solubility .
Linker Flexibility :
- The ethyl linker in the target compound offers greater conformational flexibility than the phenyl linkers in and , which may restrict binding to specific active sites.
Synthetic Routes :
- The target compound’s synthesis likely parallels methods described for related derivatives, such as sulfonamide formation via sodium sulfinate coupling (as in ) or brominated imidazopyridine intermediates (as in ).
However, its high molecular weight (612.61 g/mol) may hinder pharmacokinetic properties compared to the target compound (372.44 g/mol).
Research Findings and Inferences
- Solubility : Fluorine’s electron-withdrawing nature in the target compound improves aqueous solubility relative to methyl or methoxy-substituted analogs, aligning with strategies to optimize bioavailability .
- Binding Affinity : The ethyl linker’s flexibility may allow better accommodation in binding pockets compared to rigid phenyl linkers (e.g., in ), though this requires experimental validation.
- Metabolic Stability : Fluorine’s resistance to oxidative metabolism may prolong the target compound’s half-life compared to methyl-substituted derivatives (e.g., ), which are prone to CYP450-mediated oxidation.
Biological Activity
3-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is a compound that belongs to the imidazo[1,2-a]pyridine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H14FN3O2S |
| Molecular Weight | 319.35 g/mol |
| CAS Number | Not available |
The presence of a fluorine atom and an imidazo[1,2-a]pyridine moiety is significant for its biological activity. The fluorine enhances lipophilicity and may improve the binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The imidazo[1,2-a]pyridine structure is known to modulate various enzymes and receptors involved in critical signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of certain kinases or phosphatases, which play essential roles in cell signaling.
- Receptor Modulation : It can interact with receptors that are involved in cancer progression or microbial infections.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antibacterial properties against certain Gram-positive and Gram-negative bacteria.
Anticancer Properties
Research has indicated that compounds in the imidazo[1,2-a]pyridine family possess significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Activity
The antimicrobial potential of this compound has been explored in various studies. It has shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the imidazo[1,2-a]pyridine scaffold have been shown to enhance potency against specific targets. For example:
- Substitutions at the 4-position of the phenyl ring can significantly increase anticancer activity.
- The presence of electron-withdrawing groups enhances binding affinity to target enzymes .
Study 1: Anticancer Efficacy
In a study evaluating various imidazo[1,2-a]pyridine derivatives, this compound demonstrated IC50 values comparable to established anticancer drugs like doxorubicin against A431 cell lines . The study utilized molecular dynamics simulations to elucidate binding interactions with target proteins.
Study 2: Antimicrobial Testing
A series of tests conducted on this compound revealed significant antibacterial activity against multiple strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, showing efficacy similar to that of conventional antibiotics .
Q & A
Q. What are the established synthetic routes for 3-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide?
The synthesis typically involves:
- Step 1 : Preparation of the imidazo[1,2-a]pyridine core via cyclization of 3-bromopyridine-2-amine with ketones or aldehydes under reflux with zinc dust and ammonium chloride .
- Step 2 : Functionalization of the core with a sulfonamide group. For example, coupling the imidazo[1,2-a]pyridine intermediate with 3-fluorobenzenesulfonyl chloride in the presence of a base (e.g., 3-picoline or 3,5-lutidine) .
- Step 3 : Purification via column chromatography and characterization using -NMR, -NMR, FT-IR, and LC-MS .
Q. What spectroscopic methods are critical for confirming the structure of this compound?
- -NMR : Aromatic protons in the imidazo[1,2-a]pyridine moiety appear as doublets at δ 8.5–8.6 ppm, while sulfonamide protons resonate near δ 10.8 ppm .
- LC-MS : The molecular ion peak ([M+1]) is observed at m/z ~508.0 for brominated analogs, with fragmentation patterns confirming substituent positions .
- FT-IR : Key stretches include C=O (amide, ~1672 cm) and sulfonamide S=O (~1204 cm) .
Q. How does the solubility profile of this compound impact experimental design?
The compound’s limited aqueous solubility (common for imidazo[1,2-a]pyridine derivatives) necessitates:
- Use of polar aprotic solvents (e.g., DMSO, DMF) for in vitro assays .
- Co-solvents like PEG-400 or cyclodextrin-based formulations for in vivo pharmacokinetic studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during sulfonamide coupling?
- Base selection : 3,5-Lutidine enhances reactivity over weaker bases (e.g., triethylamine) due to its steric bulk and electron-donating effects .
- Temperature control : Maintaining 0–10°C during sulfonyl chloride addition minimizes side reactions (e.g., hydrolysis) .
- Molar ratios : A 1:1.2 molar ratio of imidazo[1,2-a]pyridine intermediate to sulfonyl chloride improves conversion rates .
Q. What strategies resolve contradictions in biological activity data across studies?
Q. How can structure-activity relationship (SAR) studies guide further modifications?
Q. What analytical challenges arise in resolving spectral overlaps in 13C^{13}C13C-NMR?
Q. How can in vivo toxicity be mitigated during preclinical testing?
- Prodrug approaches : Mask the sulfonamide group with ester linkages to reduce renal toxicity .
- Dose fractionation : Administer the compound in split doses to avoid peak plasma concentration-related hepatotoxicity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
